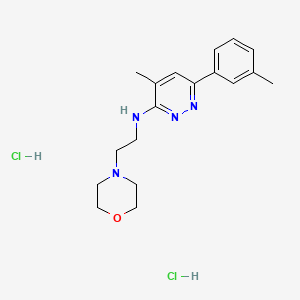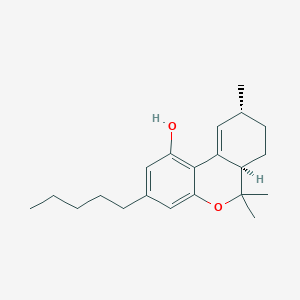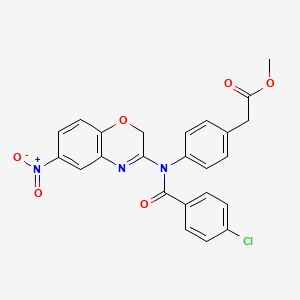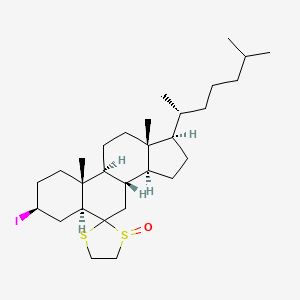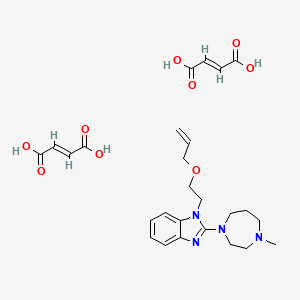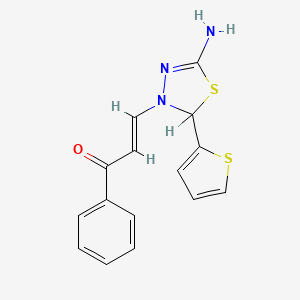
2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl- is a complex organic compound that features a thiadiazole ring, a thienyl group, and a propenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl- typically involves multi-step organic reactions. One common method includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and appropriate aldehydes or ketones. The propenone moiety can be introduced via aldol condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the propenone moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the thiadiazole ring, which is known for its bioactivity.
Medicine
Industry
In materials science, the compound could be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl- exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propen-1-one, 3-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenyl-
- 2-Propen-1-one, 3-(5-amino-2-(2-furyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl-
- 2-Propen-1-one, 3-(5-amino-2-(2-pyridyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl-
Uniqueness
The presence of the thienyl group in 2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl- distinguishes it from other similar compounds, potentially imparting unique electronic properties and reactivity.
Propiedades
Número CAS |
125810-86-8 |
|---|---|
Fórmula molecular |
C15H13N3OS2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
(E)-3-(5-amino-2-thiophen-2-yl-2H-1,3,4-thiadiazol-3-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H13N3OS2/c16-15-17-18(14(21-15)13-7-4-10-20-13)9-8-12(19)11-5-2-1-3-6-11/h1-10,14H,(H2,16,17)/b9-8+ |
Clave InChI |
SZJMMBQBSOMLQG-CMDGGOBGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C=C/N2C(SC(=N2)N)C3=CC=CS3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CN2C(SC(=N2)N)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


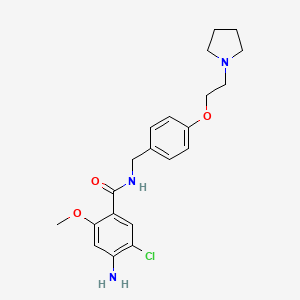
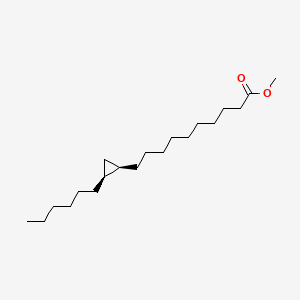
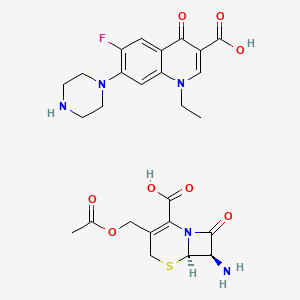
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone](/img/structure/B12743962.png)


